4-(2,5-dimethoxyphenyl)-N-(4-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide
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Overview
Description
4-(2,5-dimethoxyphenyl)-N-(4-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-dimethoxyphenyl)-N-(4-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the core benzimidazole structure, followed by the introduction of the pyrimido group and subsequent functionalization with methoxyphenyl and dimethoxyphenyl groups. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and crystallization are often employed to purify the final product. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to ensure consistency and efficiency in large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-(2,5-dimethoxyphenyl)-N-(4-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide undergoes various chemical reactions, including:
Reduction: Reduction reactions typically involve the removal of oxygen or the addition of hydrogen, using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of one functional group with another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve the desired transformation efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds
Scientific Research Applications
4-(2,5-dimethoxyphenyl)-N-(4-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme interactions and cellular processes.
Industry: Used in the development of new materials and chemical processes, leveraging its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(2,5-dimethoxyphenyl)-N-(4-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and influencing various biological pathways. The exact mechanism depends on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
4-(2,5-dimethoxyphenyl)-2,5-dimethyl-1,3-dioxolane: Shares the dimethoxyphenyl group but differs in the core structure.
1-(2-methoxyphenyl)-3-phenyl-1,4-dihydro-1,2,4-benzotriazin-4-yl: Contains a similar methoxyphenyl group but has a different heterocyclic core.
Uniqueness
4-(2,5-dimethoxyphenyl)-N-(4-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide is unique due to its combination of functional groups and the specific arrangement of its molecular structure. This uniqueness allows it to interact with a wide range of biological targets and undergo various chemical transformations, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C27H26N4O4 |
---|---|
Molecular Weight |
470.5 g/mol |
IUPAC Name |
4-(2,5-dimethoxyphenyl)-N-(4-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide |
InChI |
InChI=1S/C27H26N4O4/c1-16-24(26(32)29-17-9-11-18(33-2)12-10-17)25(20-15-19(34-3)13-14-23(20)35-4)31-22-8-6-5-7-21(22)30-27(31)28-16/h5-15,25H,1-4H3,(H,28,30)(H,29,32) |
InChI Key |
JOYNYYHOWNKHRX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N2C3=CC=CC=C3N=C2N1)C4=C(C=CC(=C4)OC)OC)C(=O)NC5=CC=C(C=C5)OC |
Origin of Product |
United States |
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